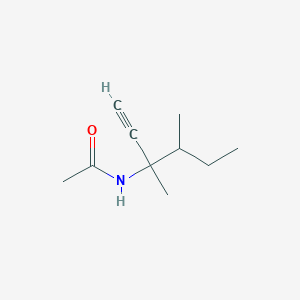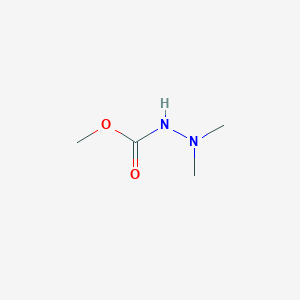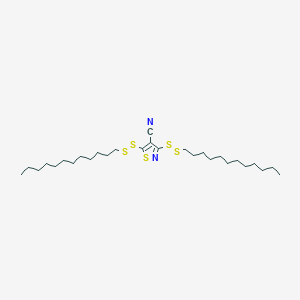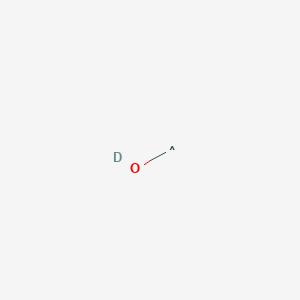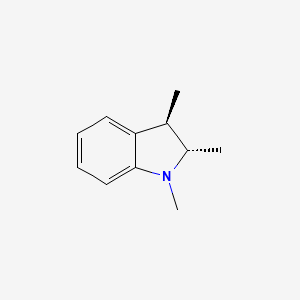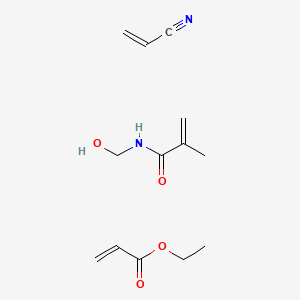
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol is an organic compound characterized by the presence of multiple ether and thiol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol typically involves multi-step organic reactions. One common method includes the reaction of polyether compounds with thiol-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the ether and thiol groups.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted ether compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .
Aplicaciones Científicas De Investigación
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol involves its interaction with molecular targets, such as enzymes and proteins. The compound’s thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. Additionally, the ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15,18-hexaoxaicosane-1,20-diol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: Contains additional ether groups and acetate functionalities, providing different chemical properties and reactivity.
Uniqueness
This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to similar compounds .
Propiedades
Número CAS |
58901-45-4 |
|---|---|
Fórmula molecular |
C16H34O8S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O8S/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 |
Clave InChI |
KIXNZCODPNZSEA-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCSCCOCCOCCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


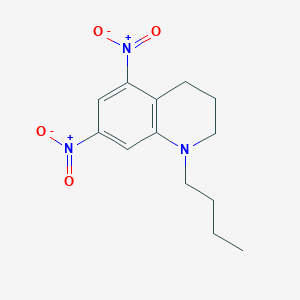
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
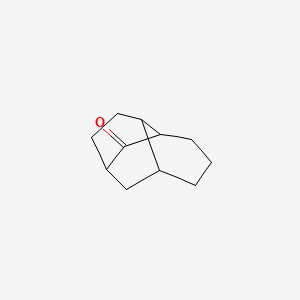
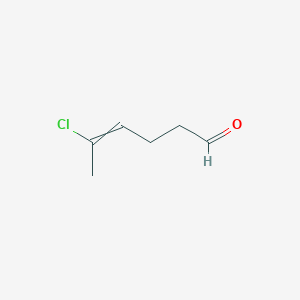
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
